Methyl 4-hydroxybutanoate
Overview
Description
Mechanism of Action
Target of Action
Methyl 4-hydroxybutanoate, also known as γ-hydroxybutyric acid (GHB), is a naturally occurring neurotransmitter and a depressant drug . It primarily targets the GHB receptor and is a weak agonist at the GABA B receptor .
Mode of Action
The compound interacts with its targets by acting as a precursor to GABA, glutamate, and glycine in certain brain areas . This interaction results in changes in the neurotransmission processes, influencing the activity of the central nervous system .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the synthesis and metabolism of the neurotransmitters GABA, glutamate, and glycine . The downstream effects of these pathways include the regulation of mood, sleep, and other central nervous system functions .
Pharmacokinetics
It is known that the compound is rapidly absorbed and has high systemic clearance . Its oral bioavailability is approximately 23% .
Result of Action
The molecular and cellular effects of this compound’s action include changes in neurotransmitter levels and activity, which can influence mood, sleep, and other central nervous system functions . In a medical setting, it has been used as a general anesthetic and as a treatment for conditions such as cataplexy, narcolepsy, and alcoholism .
Biochemical Analysis
Cellular Effects
It is known that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxybutanoate can be synthesized through several methods. One common method involves the esterification of 4-hydroxybutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-hydroxybutanoic acid or further to succinic acid.
Reduction: Reduction of the ester group can yield 4-hydroxybutanol.
Substitution: The hydroxyl group can participate in substitution reactions, forming derivatives such as ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: 4-hydroxybutanoic acid, succinic acid.
Reduction: 4-hydroxybutanol.
Substitution: Various ethers and esters depending on the substituent.
Scientific Research Applications
Methyl 4-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a precursor in the biosynthesis of certain natural products.
Medicine: Research is ongoing into its potential use in drug development, particularly for its role in metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
4-hydroxybutanoic acid: A direct precursor and metabolite of methyl 4-hydroxybutanoate.
Methyl 3-hydroxybutanoate: Similar in structure but with the hydroxyl group on the third carbon.
Ethyl 4-hydroxybutanoate: An ester with an ethyl group instead of a methyl group.
Uniqueness: this compound is unique due to its specific placement of the hydroxyl group and ester functionality, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 4-hydroxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-8-5(7)3-2-4-6/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYVXCGKMCYNBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239021 | |
Record name | Butanoic acid, 4-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925-57-5 | |
Record name | Butanoic acid, 4-hydroxy-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 4-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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